Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)
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Overview
Description
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I): is a gold-based compound that features a chloro ligand and a 1,3-dimesityl-1H-imidazol-2(3H)-ylidene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the reaction of gold(I) chloride with 1,3-dimesityl-1H-imidazol-2(3H)-ylidene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions typically include mild temperatures and the use of a base such as potassium tert-butoxide to deprotonate the imidazolium salt, facilitating the formation of the carbene ligand.
Industrial Production Methods: While specific industrial production methods for Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common due to the stability of the gold(I) oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as triphenylphosphine or thiolates in solvents like dichloromethane under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Various ligands in solvents like acetonitrile or ethanol.
Major Products Formed:
Substitution Reactions: Formation of gold-phosphine or gold-thiolate complexes.
Oxidation and Reduction Reactions: Formation of gold(III) complexes or reduced gold species.
Coordination Reactions: Formation of multi-metallic complexes or coordination polymers.
Scientific Research Applications
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of gold compounds.
Coordination Chemistry: It serves as a building block for the synthesis of complex coordination compounds and supramolecular assemblies.
Mechanism of Action
The mechanism of action of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) in catalysis involves the activation of substrates through coordination to the gold center. The gold center can facilitate various transformations by stabilizing reaction intermediates and lowering activation energies. In medicinal applications, the compound may interact with biological molecules such as proteins and DNA, leading to cytotoxic effects through mechanisms that are still under investigation.
Comparison with Similar Compounds
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)silver(I): Similar structure but with a silver center, used in antimicrobial applications.
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(II): Used in catalysis, particularly in cross-coupling reactions.
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)platinum(II): Explored for anti-cancer properties.
Uniqueness: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is unique due to the presence of the gold center, which imparts distinct electronic properties and reactivity. The gold center provides stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in both catalysis and medicinal chemistry.
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIKJIITPMUAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-81-9 |
Source
|
Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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